

# In Vitro Characterization of Slingshot Inhibitor D3: A Technical Guide

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## Compound of Interest

Compound Name: *Slingshot inhibitor D3*

Cat. No.: *B8195949*

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## Introduction

Slingshot (SSH) phosphatases are key regulators of actin cytoskeletal dynamics, primarily through their role in dephosphorylating and activating cofilin, a protein essential for actin filament turnover. The SSH family, including SSH1, SSH2, and SSH3, represents a promising therapeutic target for diseases characterized by dysregulated cell motility and invasion, such as cancer. **Slingshot inhibitor D3** is a potent, selective, reversible, and competitive inhibitor of the Slingshot family of phosphatases. This technical guide provides a comprehensive overview of the in vitro characterization of D3, detailing its inhibitory activity, mechanism of action, and cellular effects. The information presented herein is intended to enable researchers to effectively utilize and further investigate this compound in their studies.

## Core Data Summary

The inhibitory potency of **Slingshot inhibitor D3** against Slingshot phosphatases 1 and 2 has been determined through in vitro enzymatic assays. The compound exhibits similar inhibitory activities toward both isoforms.<sup>[1]</sup>

Target	Parameter	Value (μM)	Inhibition Type
Slingshot 1 (SSH1)	IC50	3	Competitive, Reversible
Slingshot 2 (SSH2)	Ki	3.9	Competitive, Reversible

## Signaling Pathway and Mechanism of Action

Slingshot phosphatases play a crucial role in the regulation of actin dynamics by controlling the phosphorylation state of cofilin. The activity of cofilin is inhibited by phosphorylation on Serine 3, a reaction catalyzed by LIM kinases (LIMK). Slingshot phosphatases counteract this by dephosphorylating cofilin, thereby reactivating its actin-depolymerizing function. **Slingshot inhibitor D3** exerts its effect by directly inhibiting the phosphatase activity of SSH, leading to an increase in phosphorylated (inactive) cofilin and subsequent stabilization of the actin cytoskeleton.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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